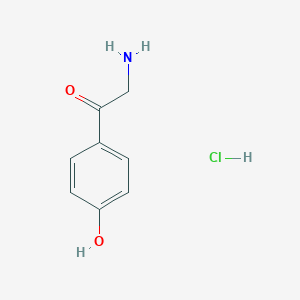

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-(4-hydroxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,10H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXTWTXRXKAZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173429 | |

| Record name | 4-Hydroxy-alpha-aminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19745-72-3 | |

| Record name | Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19745-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-alpha-aminoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019745723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-alpha-aminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride

This whitepaper provides a comprehensive overview of the primary synthetic pathways for 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, a key intermediate in the pharmaceutical industry. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

2-Amino-1-(4-hydroxyphenyl)ethanone, also known as 4-hydroxy-alpha-aminoacetophenone, is a valuable building block in the synthesis of various biologically active molecules. Its hydrochloride salt is often the preferred form for handling and subsequent reactions. This guide will explore two prominent and effective synthesis routes: the Houben-Hoesch reaction and the Delépine reaction. Each pathway will be detailed with experimental procedures, tabulated data for easy comparison, and graphical representations of the workflows.

Pathway 1: Houben-Hoesch Reaction

The Houben-Hoesch reaction is a variation of the Friedel-Crafts acylation that utilizes a nitrile as the acylating agent and a Lewis acid catalyst to synthesize aryl ketones.[1] For the preparation of this compound, this one-pot synthesis involves the condensation of phenol with aminoacetonitrile hydrochloride.[1]

Experimental Protocol

A detailed experimental procedure is adapted from European Patent EP 0431871 A2.[1]

-

Reaction Setup: A suspension of aminoacetonitrile hydrochloride (1.0 eq) and phenol (1.25 eq) is prepared in nitromethane.

-

Catalyst Addition: The mixture is stirred and cooled to 15-20°C, after which aluminum chloride (3.5 eq) is added portion-wise while maintaining the temperature.

-

HCl Gas Introduction: Hydrogen chloride gas (1.58 eq) is bubbled through the solution over a period of 3 hours, keeping the temperature at 15°C.

-

Reaction Progression: The resulting clear solution is left to stand for 18 hours at 20°C.

-

Work-up and Isolation: The reaction mixture is then slowly poured into cold water, ensuring the temperature does not exceed 30°C. The precipitated product, this compound, is collected by filtration, washed with isopropanol, and dried.[1]

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| Aminoacetonitrile Hydrochloride | 50 g (1.0 eq) | [1] |

| Phenol | 62.6 g (1.25 eq) | [1] |

| Aluminum Chloride | 175 g (3.5 eq) | [1] |

| Hydrogen Chloride Gas | 79 g (1.58 eq) | [1] |

| Solvent | ||

| Nitromethane | 250 g | [1] |

| Reaction Conditions | ||

| Temperature | 15-20°C | [1] |

| Reaction Time | 18 hours | [1] |

| Product | ||

| Yield | 72.7 g (71.8%) | [1] |

| Purity | 97% | [1] |

Process Workflow

Pathway 2: Delépine Reaction

The Delépine reaction provides a method for synthesizing primary amines from alkyl or benzyl halides.[2][3] The process involves the reaction of a halide with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is subsequently hydrolyzed with acid to yield the desired primary amine.[2][4] For the target molecule, the starting material is 2-bromo-1-(4-hydroxyphenyl)ethanone.

Experimental Protocol

The following protocol is a generalized procedure based on the principles of the Delépine reaction.[5][6]

-

Salt Formation: 2-Bromo-1-(4-hydroxyphenyl)ethanone (1.0 eq) and hexamethylenetetramine (HMTA) (1.14 eq) are dissolved in a suitable solvent mixture like Isopropyl alcohol (IPA) and Acetonitrile (MeCN). The mixture is stirred, leading to the formation of a creamy white solid, the quaternary ammonium salt.[6]

-

Hydrolysis: The isolated quaternary salt is then suspended in ethanol. Concentrated hydrochloric acid is added, and the mixture is refluxed for several hours.

-

Isolation: Upon cooling, the product, this compound, crystallizes out of the solution. The solid is collected by filtration, washed, and dried.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| 2-Bromo-1-(4-hydroxyphenyl)ethanone | 4.0 g (1.0 eq) | [6] |

| Hexamethylenetetramine (HMTA) | 3.0 g (1.14 eq) | [6] |

| Solvents | ||

| Isopropyl Alcohol (IPA) | 4 V | [6] |

| Acetonitrile (MeCN) | 4 V | [6] |

| Ethanol (for hydrolysis) | - | [5] |

| Conc. Hydrochloric Acid | - | [5] |

| Reaction Conditions | ||

| Salt Formation | Room Temperature | [5] |

| Hydrolysis | Reflux | [5] |

| Product | ||

| Yield | Not specified | |

| Purity | Not specified |

Process Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, also known by synonyms such as α-Amino-p-hydroxyacetophenone hydrochloride, is a key chemical intermediate with significant applications in the pharmaceutical industry.[1] Its structural similarity to endogenous catecholamines makes it a valuable precursor in the synthesis of various adrenergic agonists and other pharmacologically active molecules.[1] This technical guide provides a comprehensive overview of its physicochemical properties, offering detailed experimental protocols for their determination and a summary of its biochemical relevance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug design, formulation development, and quality control. The key properties are summarized in the tables below.

Table 1: Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-1-(4-hydroxyphenyl)ethanone;hydrochloride | [2] |

| CAS Number | 19745-72-3 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 187.62 g/mol | [1][2][4] |

| Synonyms | α-Amino-p-hydroxyacetophenone hydrochloride, 2-Amino-4′-hydroxyacetophenone hydrochloride | [1][3] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Melting Point | 245-252 °C (decomposition) | [4] |

| Boiling Point | 351.4 °C (Predicted) | [4][5] |

| pKa | 8.02 ± 0.15 (Predicted) | [5] |

| Solubility | Soluble in water and alcohol. | [3] |

| Appearance | White to off-white crystalline powder. | [3] |

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental protocols. The following sections detail the methodologies for measuring key parameters of this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. The capillary method, using either a Thiele tube or a digital melting point apparatus (e.g., Mel-Temp), is a standard technique.

Apparatus:

-

Thiele tube or Mel-Temp apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Heating oil (for Thiele tube)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. The assembly is then immersed in the heating oil within the Thiele tube.

-

Heating: The side arm of the Thiele tube is gently heated to ensure even heat distribution via convection. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (T1) and the temperature at which it becomes completely liquid (T2) are recorded. The melting point is reported as the range T1-T2. A narrow melting range (0.5-1 °C) is indicative of high purity.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Apparatus:

-

Conical flasks with stoppers

-

Constant temperature shaker bath

-

Analytical balance

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

pH meter

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., distilled water, buffer of a specific pH) in a conical flask. The flask is then sealed to prevent solvent evaporation.

-

Equilibration: The flask is placed in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and a clear supernatant is obtained by centrifugation or filtration to remove the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry at the compound's λmax or HPLC. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

pH Measurement: For pH-dependent solubility studies, the pH of the saturated solution is measured at the end of the experiment.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of an ionizable compound.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture) to a known concentration.

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Biochemical Relevance and Synthesis Pathway

This compound serves as a crucial building block in the synthesis of catecholamines like noradrenaline (norepinephrine). The biochemical pathway for the synthesis of noradrenaline from the amino acid tyrosine is a fundamental process in neurochemistry and pharmacology.

Caption: Enzymatic synthesis pathway of Noradrenaline from Tyrosine.

The synthesis of noradrenaline begins with the amino acid tyrosine, which is converted to L-DOPA by the enzyme tyrosine hydroxylase.[1][2][3][4][5] Subsequently, L-DOPA is decarboxylated to form dopamine by aromatic L-amino acid decarboxylase.[1][2][3][4][5] The final step involves the conversion of dopamine to noradrenaline by dopamine β-hydroxylase.[1][2][3][4][5] This pathway highlights the biochemical significance of compounds with a similar catechol-like structure, such as 2-Amino-1-(4-hydroxyphenyl)ethanone, as they can be chemically modified to interact with or mimic the components of this pathway.

Synthesis Workflow

The chemical synthesis of this compound often involves a multi-step process, starting from readily available precursors. A common synthetic route is outlined below.

Caption: General synthetic workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. A clear understanding of these properties is fundamental for its effective utilization in research and development, particularly in the synthesis of adrenergic compounds and other pharmaceuticals. The outlined biochemical and synthetic pathways further contextualize its importance as a versatile chemical intermediate.

References

- 1. youtube.com [youtube.com]

- 2. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Norepinephrine - Wikipedia [en.wikipedia.org]

- 4. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride (CAS: 19745-72-3)

An In-depth Profile for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, a key chemical intermediate in the pharmaceutical industry. It covers its chemical identity, physicochemical properties, synthesis methodologies, biological significance, and applications, with a focus on data relevant to research and development.

Chemical Identity and Physicochemical Properties

This compound, also known by synonyms such as α-Amino-p-hydroxyacetophenone hydrochloride, is a white to off-white crystalline powder.[1] Its hydrochloride salt form enhances both stability and solubility in aqueous and alcoholic solutions, making it suitable for various pharmaceutical applications.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 19745-72-3[1][2][3][4][5] |

| IUPAC Name | 2-amino-1-(4-hydroxyphenyl)ethanone;hydrochloride[6] |

| Molecular Formula | C₈H₁₀ClNO₂ (or C₈H₉NO₂·HCl)[2][4][5] |

| Synonyms | α-Amino-p-hydroxyacetophenone hydrochloride, 2-Amino-4′-hydroxyacetophenone HCl, Keto Octopamine Hydrochloride[1][2] |

| InChIKey | WOXTWTXRXKAZPT-UHFFFAOYSA-N[1][3] |

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 187.62 g/mol [2][4][6] |

| Melting Point | 245-252 °C (with decomposition)[3] |

| Boiling Point | 351.4 °C (Predicted)[3][7] |

| Flash Point | 166.3 °C[3] |

| Solubility | Soluble in water and alcohol[1] |

| pKa | 8.02 ± 0.15 (Predicted)[7] |

| Vapor Pressure | 2.02E-05 mmHg at 25°C[3] |

Synthesis and Manufacturing

The synthesis of this compound is well-documented, with several established routes. A common laboratory and industrial approach involves a multi-step process starting from 4-hydroxyphenol or its derivatives.

Experimental Protocol: Two-Step Synthesis via Friedel-Crafts Acylation

This method involves the acylation of a phenol, followed by amination and subsequent conversion to the hydrochloride salt.[2]

Step 1: Friedel-Crafts Acylation of 4-Hydroxyphenol

-

Reagents: 4-Hydroxyphenol, acetyl chloride, anhydrous aluminum chloride (AlCl₃) catalyst, dichloromethane (solvent).

-

Procedure: 4-Hydroxyphenol is dissolved in dichloromethane and cooled to 0–5°C. Anhydrous AlCl₃ is added, followed by the slow addition of acetyl chloride. The reaction is stirred for approximately 4 hours at this temperature.

-

Workup: The reaction is quenched with dilute acid and the organic layer is separated, washed, dried, and concentrated to yield the intermediate, 4-hydroxyacetophenone.

-

Typical Yield: 78–85%.[2]

Step 2: Amination of 4-hydroxyacetophenone

-

Reagents: 4-hydroxyacetophenone, ammonium acetate, sodium cyanoborohydride, methanol (solvent).

-

Procedure: The 4-hydroxyacetophenone intermediate is dissolved in methanol. Ammonium acetate and sodium cyanoborohydride are added, and the mixture is heated to reflux (approximately 65°C) for 8 hours.

-

Workup: The reaction mixture is cooled, and the product is purified via recrystallization from ethanol to yield the free base of 2-amino-1-(4-hydroxyphenyl)ethanone.

-

Typical Yield: 75%.[2]

Step 3: Hydrochloride Salt Formation

-

Reagents: 2-amino-1-(4-hydroxyphenyl)ethanone (free base), dry hydrogen chloride (HCl) gas, anhydrous diethyl ether (solvent).

-

Procedure: The free base is dissolved in anhydrous diethyl ether and cooled to 0°C. Dry HCl gas is bubbled through the solution until precipitation is complete.

-

Workup: The resulting precipitate is filtered, washed with cold diethyl ether, and dried under a vacuum to yield the final hydrochloride salt.

-

Typical Yield: 95–98%.[2]

Caption: Workflow for the two-step synthesis of the target compound.

Chemical Reactivity

The molecule possesses three primary reactive sites: the aromatic hydroxyl group, the amino group, and the ketone carbonyl group. This functionality allows it to undergo a variety of chemical transformations.

-

Reduction: The ketone group can be readily reduced to a secondary alcohol using agents like sodium borohydride, forming 1-(4-hydroxyphenyl)-2-aminoethanol (Octopamine) and its derivatives.[2] This reaction is fundamental to its use as a pharmaceutical precursor.

-

Oxidation: The phenolic hydroxyl group and the aminoketone structure are susceptible to oxidation, which can lead to the formation of corresponding quinone-type structures.[2]

-

Substitution: The hydroxyl group on the phenyl ring can be substituted or esterified to modulate the compound's biological activity and pharmacokinetic properties.[2] Derivatives with esterified hydroxyl groups have shown enhanced triglyceride-lowering activity.[2]

Caption: Key chemical transformations of the title compound.

Biological Activity and Applications

The primary significance of this compound in drug development is its role as a crucial building block for various pharmacologically active molecules.

-

Pharmaceutical Intermediate: It is a well-established precursor for the synthesis of adrenaline (epinephrine) analogs.[2][8] Its structure forms the core of many adrenergic agonists, which are compounds that mimic the effects of adrenaline and noradrenaline.

-

Synthesis of Adrenergic Agonists: Through the reduction of its ketone group, it is converted into octopamine, a biogenic amine involved in neurotransmission. Further N-alkylation of octopamine leads to other important drugs like synephrine and denopamine.

-

Research Applications:

-

Neuropharmacology: Derivatives have been studied for their ability to modulate neurotransmitter systems, indicating potential for developing treatments for neurological disorders.[2]

-

Antioxidant Research: As a phenolic compound, its structure is a scaffold for developing derivatives with antioxidant properties to combat oxidative stress.[2]

-

Metabolic Regulation: Certain derivatives have demonstrated triglyceride-lowering effects, suggesting a potential role in developing therapies for metabolic disorders.[2]

-

Caption: Role as a key intermediate in synthesizing adrenergic agents.

Safety and Handling

Proper handling and storage are essential to maintain the integrity of this compound.

-

Storage: The compound should be stored at -20°C in a tightly sealed container, protected from moisture to prevent degradation.[5]

-

Safety Profile: The parent compound is noted for lacking the psychoactive effects reported for some of its halogenated analogs, which is an advantage for its industrial use.[2] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

References

- 1. CAS 19745-72-3: Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hy… [cymitquimica.com]

- 2. This compound | 19745-72-3 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | C8H10ClNO2 | CID 193548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound|lookchem [lookchem.com]

- 8. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]

An In-depth Technical Guide on the Biological Activity of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, also known by synonyms such as α-amino-4-hydroxyacetophenone hydrochloride, is a chemical compound of significant interest primarily as a versatile synthetic intermediate in pharmaceutical development. While its direct biological activities are not extensively documented in publicly available literature, its structural relationship to endogenous catecholamines and other pharmacologically active agents suggests potential for interaction with various biological targets. This technical guide provides a comprehensive overview of its primary role as a precursor in the synthesis of bioactive molecules, explores its potential, yet unconfirmed, biological activities based on structural analogy, and presents detailed experimental protocols for the investigation of these potential activities. All quantitative data is summarized for clarity, and key chemical and experimental workflows are visualized using diagrams.

Introduction

This compound is an aromatic aminoketone. Its chemical structure, featuring a hydroxyphenyl group, an amino group, and a ketone, makes it a valuable building block in organic synthesis. The hydrochloride salt form enhances its stability and solubility, facilitating its use in various chemical reactions. The predominant role of this compound in the scientific literature is as a key intermediate in the synthesis of adrenergic agonists and other pharmaceutical agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₁₀ClNO₂ |

| Molecular Weight | 187.62 g/mol |

| CAS Number | 19745-72-3 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water and alcohol |

| Melting Point | 245-252 °C (decomposes) |

Role as a Synthetic Intermediate

The primary documented utility of this compound is as a precursor for the synthesis of various bioactive compounds, most notably adrenaline analogs such as octopamine.[1] The synthesis typically involves the reduction of the ketone group to a hydroxyl group, yielding the corresponding amino alcohol.

Caption: Synthesis of Octopamine from this compound.

Potential Biological Activities

While direct pharmacological data for this compound is scarce, its structural similarity to other bioactive molecules allows for the formulation of hypotheses regarding its potential biological activities. These include:

-

Adrenergic System Modulation: Its structural resemblance to catecholamines suggests a potential, albeit likely weak, affinity for adrenergic receptors.

-

Antioxidant Activity: The presence of a phenolic hydroxyl group is a common feature in many antioxidant compounds, suggesting this molecule may possess radical scavenging properties.[1]

-

Enzyme Inhibition: The aminoketone moiety could potentially interact with the active sites of various enzymes.

It is important to emphasize that these are hypothetical activities that require experimental validation.

Proposed Experimental Protocols for Biological Characterization

To elucidate the potential biological activities of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed protocols for key assays.

Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol describes a method to determine the binding affinity of the compound for α and β adrenergic receptors.

Caption: Workflow for a radioligand binding assay.

Protocol:

-

Membrane Preparation: Utilize cell lines stably expressing specific human adrenergic receptor subtypes (e.g., α1A, α2A, β1, β2). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]prazosin for α1, [³H]yohimbine for α2, [³H]dihydroalprenolol for β), and serial dilutions of this compound.

-

Incubation: Incubate the plates at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization

This protocol assesses the ability of the compound to act as an agonist or antagonist at Gq-coupled adrenergic receptors (e.g., α1) by measuring changes in intracellular calcium.

Caption: Workflow for a calcium mobilization functional assay.

Protocol:

-

Cell Culture and Dye Loading: Plate cells expressing the α1-adrenergic receptor in a 96-well plate. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Use a fluorescent plate reader with an integrated liquid handling system to add serial dilutions of this compound to the wells.

-

Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: For agonist testing, plot the peak fluorescence response against the compound concentration to determine the EC₅₀. For antagonist testing, pre-incubate the cells with the test compound before adding a known α1 agonist (e.g., phenylephrine) and determine the IC₅₀.

Conclusion

This compound is a compound whose primary established role is in synthetic organic chemistry as a valuable intermediate for pharmacologically active molecules like octopamine.[1] Direct evidence of its biological activity is currently lacking in the scientific literature. However, its chemical structure suggests potential interactions with biological systems, particularly the adrenergic system. The experimental protocols detailed in this guide provide a framework for future research to systematically investigate these potential activities. Such studies would be crucial in determining if this compound possesses any intrinsic pharmacological properties of interest for drug development.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, a molecule of significant interest in medicinal chemistry, is recognized under several synonyms including Norphenylephrine hydrochloride and Keto Octopamine hydrochloride. Primarily, it functions as a synthetic intermediate in the production of pharmacologically active compounds, notably adrenaline analogs such as octopamine. Its core mechanism of action is characterized by its activity as an agonist at alpha-adrenergic receptors, particularly the α1 subtype. This interaction initiates a well-defined intracellular signaling cascade, culminating in physiological responses such as vasoconstriction. This technical guide provides a comprehensive overview of its mechanism of action, supported by data on related compounds, detailed experimental protocols, and visualizations of the key pathways involved.

Introduction

This compound is a biogenic amine that serves both as a precursor in chemical synthesis and as a molecule with inherent biological activity.[1] Its structural similarity to endogenous catecholamines like norepinephrine underpins its pharmacological profile. The primary focus of this guide is to elucidate its mechanism of action as an alpha-1 adrenergic agonist, a property that makes it a subject of interest in cardiovascular research and drug development. Furthermore, its role as a key starting material for the synthesis of octopamine and other related compounds highlights its versatility in pharmaceutical manufacturing.[1]

Pharmacological Profile

While specific quantitative pharmacological data for this compound is not extensively available in the public domain, its action as an alpha-1 adrenergic agonist is qualitatively established.[2] The pharmacological data for structurally and functionally related compounds, such as Phenylephrine (a well-characterized α1-agonist) and Octopamine (the reduction product of the title compound), are presented below to provide context for its likely potency and affinity.

Table 1: Pharmacological Data for Related Adrenergic Agonists

| Compound | Receptor Subtype | Parameter | Value | Reference |

| (R)-(-)-Phenylephrine | α1A/D Adrenoceptor | pKi | 5.86 | [3] |

| α1B Adrenoceptor | pKi | 4.87 | [3] | |

| α1C Adrenoceptor | pKi | 4.70 | [3] | |

| Phenylephrine | α1-Adrenoceptor | pEC50 (Calcium Mobilization) | 6.7 ± 0.1 | [4] |

| Octopamine | α-Adrenergic Receptors | Ki | ~20–100 µM | [5] |

| β-Adrenergic Receptors | Ki | ~20–100 µM | [5] | |

| β-Adrenergic Receptors | EC50 (cAMP Production) | ~10–50 µM | [5] |

Disclaimer: The data presented in this table are for related compounds and are intended to be illustrative of the potential pharmacological profile of this compound. Specific experimental determination is required for precise quantification.

Mechanism of Action: Alpha-1 Adrenergic Receptor Activation

The primary mechanism of action of this compound is the activation of α1-adrenergic receptors. These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are coupled to the Gq/11 family of G-proteins.[4]

Upon agonist binding, the α1-adrenergic receptor undergoes a conformational change, leading to the activation of the associated Gq/11 protein. This initiates a downstream signaling cascade:

-

Activation of Phospholipase C (PLC): The activated α-subunit of the Gq/11 protein stimulates the enzyme phospholipase C.[6]

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6]

-

DAG-Mediated Activation of Protein Kinase C (PKC): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates protein kinase C.[8]

The resulting increase in intracellular calcium and activation of PKC leads to various cellular responses, most notably the contraction of smooth muscle, which underlies the vasoconstrictive effects of α1-adrenergic agonists.[6]

Role as a Synthetic Intermediate

This compound is a valuable precursor in the synthesis of octopamine. This transformation is a reduction of the ketone functional group to a secondary alcohol.

Experimental Protocols

General Protocol for In Vitro Alpha-1 Adrenergic Receptor Functional Assay (Calcium Mobilization)

This protocol describes a general method for assessing the agonist activity of a compound at the α1-adrenergic receptor by measuring changes in intracellular calcium concentration.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the human α1A-adrenergic receptor (e.g., HEK293 or CHO cells) are cultured under standard conditions.

-

Cell Plating: Cells are seeded into 96-well, black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) at 37°C in the dark.

-

Compound Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.

-

Fluorescence Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of the compound. The compound dilutions are then added to the wells, and fluorescence intensity is measured kinetically over a period of time.

-

Data Analysis: The change in fluorescence (peak signal minus baseline) is calculated for each concentration. The data are then plotted as a function of compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 value.[4]

Protocol for the Reduction to (R)-Octopamine

This protocol is adapted from a published procedure for the asymmetric transfer hydrogenation of a related α-ketoamine.[9]

Materials:

-

This compound

-

Methanol (MeOH)

-

Ruthenium catalyst (e.g., RuCl--INVALID-LINK--)

-

Formic acid/Triethylamine (5:2 azeotrope)

-

Ammonium hydroxide (aq. NH4OH)

-

Water

Procedure:

-

A reaction vessel is charged with this compound (1.0 equivalent), methanol, and the Ruthenium catalyst (e.g., 0.15 mol%).

-

The formic acid/triethylamine mixture is added to the vessel.

-

The reaction mixture is heated (e.g., to 60-65°C) and stirred for a specified time (e.g., 20-24 hours), with reaction progress monitored by a suitable technique (e.g., HPLC).

-

Upon completion, the reaction is cooled to room temperature.

-

The reaction is neutralized with aqueous ammonium hydroxide.

-

Water is added to precipitate the product, which is then stirred.

-

The solid product is collected by filtration, washed with water and methanol, and dried under vacuum to yield (R)-Octopamine.

Conclusion

This compound is a compound with a dual role in pharmacology and synthetic chemistry. Its mechanism of action as an alpha-1 adrenergic agonist, activating the Gq/11 signaling pathway, provides a basis for its physiological effects. While quantitative data for this specific molecule is sparse, the well-established pharmacology of related compounds offers valuable insights. Its utility as a synthetic intermediate for producing octopamine further underscores its importance in the pharmaceutical sciences. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.

References

- 1. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (R)-(-)-Phenylephrine hydrochloride, alpha1 Adrenoceptor agonist (CAS 61-76-7) | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. shutterstock.com [shutterstock.com]

- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. scihorizon.com [scihorizon.com]

Spectral Data Analysis of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data analysis of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride (CAS No: 19745-72-3). This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its thorough characterization essential for quality control and drug development. This document presents a summary of its physicochemical properties and a detailed analysis of its spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Physicochemical Properties

This compound is a white crystalline solid soluble in water and polar organic solvents.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 187.62 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

| CAS Number | 19745-72-3 | [1][2] |

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound.

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~8.0 | d | 2H | Ar-H (ortho to C=O) | Expected to be downfield due to the electron-withdrawing effect of the carbonyl group. |

| ~6.9 | d | 2H | Ar-H (ortho to -OH) | Expected to be upfield due to the electron-donating effect of the hydroxyl group. |

| ~4.5 | s | 2H | -CH₂- | The chemical shift is influenced by the adjacent carbonyl and amino groups. |

| ~8.5 (broad) | s | 3H | -NH₃⁺ | The protons of the ammonium group are expected to be broad and exchangeable. |

| ~10.5 (broad) | s | 1H | -OH | The phenolic proton is expected to be broad and exchangeable. |

¹³C NMR (Carbon NMR) Spectroscopic Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~195 | C=O | The carbonyl carbon is expected to be significantly downfield. |

| ~162 | Ar-C-OH | The aromatic carbon attached to the hydroxyl group. |

| ~131 | Ar-C (ortho to C=O) | |

| ~128 | Ar-C-C=O | The aromatic carbon attached to the carbonyl group. |

| ~115 | Ar-C (ortho to -OH) | |

| ~45 | -CH₂- | The methylene carbon adjacent to the carbonyl and amino groups. |

IR (Infrared) Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200-3400 (broad) | O-H stretch | Phenolic hydroxyl group. |

| 2800-3100 (broad) | N-H stretch | Ammonium salt (NH₃⁺). |

| ~3050 | C-H stretch | Aromatic C-H. |

| ~1670 | C=O stretch | Aryl ketone carbonyl group. |

| ~1600, ~1510 | C=C stretch | Aromatic ring. |

| ~1250 | C-O stretch | Phenolic C-O. |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Ion | Fragmentation Pathway |

| 152.07 | [M-HCl+H]⁺ | Protonated free base. |

| 135.07 | [M-HCl-NH₃]⁺ | Loss of ammonia from the free base. |

| 121.03 | [HOC₆H₄CO]⁺ | Acylium ion formed by cleavage of the C-C bond adjacent to the carbonyl group. |

| 93.03 | [HOC₆H₄]⁺ | Phenyl cation with hydroxyl group. |

UV-Visible (UV-Vis) Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Notes |

| Methanol | ~278 | - | Expected π → π* transition of the substituted benzene ring.[1] |

| Water | ~275 | - | A slight hypsochromic (blue) shift may be observed in more polar solvents.[1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard analytical techniques for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. ¹H NMR Acquisition:

-

The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

-

Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4.0 s, and 16 scans.

-

The Free Induction Decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

3. ¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz instrument).

-

A proton-decoupled spectrum is acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.0 s, and 1024 scans.

-

The FID is processed with a line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

2. FTIR Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the sample spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is an average of 16 or 32 scans.

Mass Spectrometry (LC-MS/MS)

1. Instrumentation and Chromatographic Conditions:

-

LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[3]

-

Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.[3]

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

2. Mass Spectrometer Parameters (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): m/z 152.1 (corresponding to the protonated free base).

-

Product Ion (Q3): m/z 135.1 and m/z 121.1 (for quantification and qualification, respectively).

-

Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

3. Sample Preparation (from a simple matrix):

-

Accurately weigh and dissolve the sample in the initial mobile phase to a known concentration.

-

Filter the solution through a 0.22 µm syringe filter before injection.

UV-Visible (UV-Vis) Spectroscopy

1. Instrumentation:

-

A double-beam UV-Vis spectrophotometer.

-

Matched quartz cuvettes (1 cm path length).[3]

2. Standard and Sample Preparation:

-

Solvent: Methanol or deionized water.

-

Standard Stock Solution: Accurately weigh and dissolve a known amount of the compound in the chosen solvent to prepare a stock solution of known concentration.

-

Working Solutions: Prepare a series of dilutions from the stock solution to fall within the linear range of the instrument.

3. Measurement and Data Analysis:

-

Record a baseline spectrum with the cuvette filled with the solvent.

-

Scan the spectrum of the sample solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of the standard and sample solutions at the determined λmax.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analyses described.

References

Navigating the Physicochemical Landscape of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the solubility and stability of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride (CAS 77369-38-1), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document consolidates available data and provides robust experimental protocols for the determination of its crucial physicochemical properties.

Executive Summary

This compound is a white to off-white crystalline powder. While it is qualitatively known to be soluble in water and alcohol, specific quantitative data is not widely available in public literature. The hydrochloride salt form is understood to confer enhanced stability and solubility in comparison to its free base. This guide outlines standardized methodologies for researchers to precisely quantify these characteristics, ensuring reliable and reproducible results in a laboratory setting.

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological applications. The presence of a hydroxyl and an amino group, along with its hydrochloride salt form, dictates its solubility behavior, particularly in polar solvents.

Qualitative Solubility

Published information indicates a general trend of solubility in polar solvents.

| Solvent | Reported Solubility |

| Water | Soluble[1] |

| Alcohol | Soluble[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following equilibrium solubility method is recommended.

Objective: To determine the concentration of a saturated solution of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, phosphate buffer at various pH)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated analytical balance

-

HPLC system with UV detector or a validated spectrophotometric method

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it using a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with the appropriate solvent to a concentration within the validated analytical range.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Perform the experiment in triplicate for each solvent.

Quantitative Solubility Determination Workflow

Stability Profile

The stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. The hydrochloride salt is known to enhance its stability. Potential degradation pathways include oxidation of the phenolic hydroxyl group.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C

-

Basic Hydrolysis: 0.1 M NaOH at 60°C

-

Oxidative Degradation: 3% H₂O₂ at room temperature

-

Thermal Degradation: Dry heat at 80°C

-

Photostability: Exposure to light according to ICH Q1B guidelines

Procedure:

-

Prepare solutions of this compound in the respective stress media.

-

Expose the solutions to the specified conditions for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample and neutralize it if necessary.

-

Analyze the samples using a stability-indicating HPLC method to determine the parent compound's purity and detect any degradation products.

Forced Degradation Study Workflow

Long-Term Stability Testing (as per ICH Q1A(R2) Guidelines)

Objective: To establish the re-test period or shelf life under recommended storage conditions.

Procedure:

-

Store at least three primary batches of the compound in the proposed container closure system at long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

-

Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

-

Analyze for appearance, purity (by a stability-indicating method), and any other critical quality attributes.

Analytical Methodologies

A validated stability-indicating analytical method is paramount for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.

Recommended HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV-Vis spectral scan (typically around the λmax of the compound) |

| Column Temperature | 30 °C |

| Injection Volume | 10-20 µL |

Role in Signaling Pathways

2-Amino-1-(4-hydroxyphenyl)ethanone is a precursor in the synthesis of octopamine, a crucial biogenic amine in invertebrates that functions as a neurotransmitter, neuromodulator, and neurohormone. The biosynthetic pathway involves the reduction of the ketone group of 2-Amino-1-(4-hydroxyphenyl)ethanone to a hydroxyl group, forming octopamine.

Biosynthesis of Octopamine

Conclusion

While quantitative data on the solubility and stability of this compound is not extensively documented, this guide provides the necessary framework for its determination. The outlined experimental protocols, based on established scientific principles and regulatory guidelines, will enable researchers to generate the precise data required for their specific applications, from early-stage research to advanced drug development.

References

An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride

This technical guide provides a comprehensive overview of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, a significant chemical intermediate in the synthesis of various pharmaceutical compounds. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its discovery, history, physicochemical properties, synthesis protocols, and biological significance.

Introduction

This compound, with the CAS number 19745-72-3, is a versatile organic compound. Its structure, featuring a primary amine, a ketone, and a phenol group, makes it a valuable precursor for the synthesis of adrenergic agonists and other biologically active molecules. The free base of this compound is also known as octopamine, a crucial biogenic amine that functions as a neurotransmitter and neuromodulator in invertebrates, analogous to adrenaline and noradrenaline in vertebrates.[1]

Discovery and History

An early synthesis of related amino-ketones was reported by F. Tutin in 1910. A significant method for the production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt was later detailed in a 1991 Japanese patent. This method involves the reaction of phenol with an aminoacetonitrile mineral salt in the presence of a catalyst.[2] The compound has since become a key intermediate in the pharmaceutical industry, particularly for the synthesis of adrenaline analogs like noradrenaline and octopamine hydrochloride.[2][3]

Physicochemical Properties

The key physicochemical properties of 2-Amino-1-(4-hydroxyphenyl)ethanone and its hydrochloride salt are summarized in the table below.

| Property | 2-Amino-1-(4-hydroxyphenyl)ethanone | This compound |

| Molecular Formula | C₈H₉NO₂ | C₈H₁₀ClNO₂ |

| Molecular Weight | 151.16 g/mol | 187.62 g/mol [4] |

| CAS Number | 90033-64-0[5] | 19745-72-3[6] |

| IUPAC Name | 1-(2-amino-4-hydroxyphenyl)ethanone[5] | 2-amino-1-(4-hydroxyphenyl)ethanone;hydrochloride[4] |

| Appearance | - | Light-red to Brown Solid |

| Melting Point | - | 245-252 °C (decomp)[6] |

| Boiling Point | - | 351.4ºC[6] |

| Vapor Pressure | - | 2.02E-05mmHg at 25°C[6] |

| Solubility | - | Soluble in water.[7] |

Spectroscopic Data (Predicted)

4.1. 1H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 2H | Aromatic CH (ortho to C=O) |

| ~6.9 | d | 2H | Aromatic CH (meta to C=O) |

| ~4.2 | s | 2H | Methylene -CH₂- |

| ~10.0 (broad) | s | 1H | Phenolic -OH |

| ~8.5 (broad) | s | 3H | Ammonium -NH₃⁺ |

4.2. 13C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | Carbonyl C=O |

| ~162 | Aromatic C-OH |

| ~131 | Aromatic CH (ortho to C=O) |

| ~128 | Aromatic C (ipso to C=O) |

| ~115 | Aromatic CH (meta to C=O) |

| ~45 | Methylene -CH₂- |

4.3. Infrared (IR) Spectroscopy (Predicted Key Peaks)

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (phenol) |

| 3200-3000 (broad) | N-H stretch (ammonium) |

| ~1680 | C=O stretch (ketone) |

| ~1600, ~1510 | C=C stretch (aromatic) |

| ~1260 | C-O stretch (phenol) |

4.4. Mass Spectrometry (Predicted)

| m/z | Fragmentation |

| 152.07 | [M+H]⁺ of free base |

| 135 | [M-NH₃]⁺ |

| 121 | [M-CH₂NH₂]⁺ |

| 93 | [C₆H₅O]⁺ |

Experimental Protocols

5.1. Synthesis via Friedel-Crafts Reaction (adapted from Japanese Patent JPH03200751A) [2]

This method involves the reaction of phenol with aminoacetonitrile hydrochloride.

Materials:

-

Phenol

-

Aminoacetonitrile hydrochloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry hydrogen chloride (HCl) gas

-

Ethylene dichloride (solvent)

-

Concentrated hydrochloric acid

-

Water

-

Standard laboratory glassware

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and condenser, suspend anhydrous aluminum chloride in ethylene dichloride.

-

Add phenol to the suspension and stir the mixture.

-

Slowly bubble dry hydrogen chloride gas through the mixture while maintaining the temperature between 30-40°C.

-

Add aminoacetonitrile hydrochloride portion-wise to the reaction mixture.

-

Continue stirring at 35-45°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.

-

The product will precipitate as the hydrochloride salt. Collect the solid by filtration.

-

Wash the collected solid with cold water, followed by a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

5.2. Synthesis from α-Bromo-4-hydroxyacetophenone

This method involves the reaction of α-bromo-4-hydroxyacetophenone with hexamethylenetetramine (hexamine) followed by acidic hydrolysis.

Materials:

-

α-Bromo-4-hydroxyacetophenone

-

Hexamine

-

Chloroform

-

Ethanol

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve α-bromo-4-hydroxyacetophenone and hexamine in chloroform.

-

Stir the mixture at room temperature overnight.

-

Concentrate the mixture and then reflux for several hours.

-

Cool the mixture and collect the precipitated intermediate by filtration.

-

Add the intermediate to a mixture of ethanol and concentrated hydrochloric acid and reflux.

-

After cooling, the precipitated this compound is collected by filtration, washed, and dried.

Biological Significance and Signaling Pathways

The free base of 2-Amino-1-(4-hydroxyphenyl)ethanone is octopamine, a key biogenic amine in invertebrates with functions analogous to adrenaline and noradrenaline in vertebrates.[1] It acts as a neurotransmitter, neuromodulator, and neurohormone, regulating a wide array of physiological processes and behaviors.[7]

6.1. Biosynthesis of Octopamine

Octopamine is synthesized from the amino acid L-tyrosine in a two-step enzymatic pathway.

6.2. Octopamine Signaling Pathways

Octopamine exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. These receptors are broadly classified into two main types, which are analogous to vertebrate α- and β-adrenergic receptors, and they trigger distinct intracellular signaling cascades.

-

α-Adrenergic-like Octopamine Receptors (OctαR): These receptors are typically coupled to Gq proteins. Upon activation by octopamine, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). Both Ca²⁺ and DAG activate Protein Kinase C (PKC), leading to downstream cellular responses.[8]

-

β-Adrenergic-like Octopamine Receptors (OctβR): These receptors are coupled to Gs proteins. Activation of Gs by octopamine leads to the stimulation of adenylyl cyclase (AC), which converts ATP into cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates target proteins to elicit cellular responses.[9]

Conclusion

This compound is a compound of significant interest due to its role as a key precursor in the synthesis of important pharmaceutical agents. Its biological counterpart, octopamine, plays a fundamental role in the physiology of invertebrates. This guide has provided a detailed overview of its history, properties, synthesis, and biological functions to serve as a valuable resource for the scientific community. Further research to obtain and publish detailed experimental spectroscopic data would be a valuable addition to the existing literature.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | C8H10ClNO2 | CID 193548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2-Amino-4-hydroxyphenyl)ethanone | C8H9NO2 | CID 14523512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Synthesis and Biological functions of Octopamine_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. sdbonline.org [sdbonline.org]

An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, a critical starting material in the synthesis of various adrenergic agonists. This document details its chemical and physical properties, outlines synthetic routes for its production, and elaborates on its conversion into the pharmacologically significant molecules, octopamine and synephrine. Furthermore, it delves into the signaling pathways of these target molecules, offering detailed experimental protocols and quantitative data to support research and development in medicinal chemistry and pharmacology.

Core Compound Profile

This compound, also known by synonyms such as α-Amino-p-hydroxyacetophenone hydrochloride and 2-Amino-4'-hydroxyacetophenone hydrochloride, is a key building block in organic synthesis.[1] Its chemical structure features a hydroxyphenyl group attached to an ethanone backbone with an amino group at the alpha position, rendered as a stable hydrochloride salt.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 19745-72-3 | [2] |

| Molecular Formula | C₈H₁₀ClNO₂ | [2] |

| Molecular Weight | 187.62 g/mol | [2] |

| Melting Point | 245-252 °C (decomposes) | [3] |

| Boiling Point | 351.4 °C (Predicted) | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Soluble in water and alcohol | [4] |

| pKa | 8.02 ± 0.15 (Predicted) | [5] |

Synthesis of this compound

The industrial production of this compound can be achieved through various synthetic routes. A common and efficient method involves the Hoesch acylation reaction, followed by hydrolysis.

Synthesis via Hoesch Reaction

This industrial method utilizes phenol and an aminoacetonitrile mineral salt as key starting materials. The reaction proceeds through the formation of a ketimine intermediate, which is subsequently hydrolyzed to yield the desired aminoketone.

A workflow for this synthetic approach is illustrated below.

Experimental Protocol: Hoesch Synthesis

Materials:

-

Phenol

-

Aminoacetonitrile hydrochloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry hydrogen chloride (HCl) gas

-

Ethylene dichloride

-

Ice water

Procedure:

-

In a suitable reactor, charge ethylene dichloride and anhydrous aluminum chloride.

-

Add phenol and aminoacetonitrile hydrochloride to the mixture.

-

Introduce dry hydrogen chloride gas while maintaining the reaction temperature between 35-45 °C.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) for the consumption of phenol.

-

Upon completion, the reaction mixture will separate into two layers. The lower layer contains the imine mineral salt intermediate.

-

Separate the lower layer and hydrolyze it in ice water.

-

The crude product, this compound, will precipitate.

-

Filter the crude product, wash with water, and dry.

-

Further purification can be achieved by recrystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 60-75% |

Application as a Pharmaceutical Intermediate

This compound is a pivotal intermediate in the synthesis of adrenergic agonists, most notably octopamine and synephrine.

Synthesis of Octopamine Hydrochloride

Octopamine is synthesized from this compound via the reduction of the ketone functionality to a secondary alcohol. This can be achieved through catalytic hydrogenation.

Materials:

-

This compound

-

Palladium on carbon (Pd/C) catalyst (e.g., 5-10%)

-

Methanol or water (solvent)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve this compound in the chosen solvent (methanol or water) in a hydrogenation vessel.

-

Add the Pd/C catalyst to the solution.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at a controlled temperature until the uptake of hydrogen ceases.

-

Monitor the reaction by HPLC or Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude octopamine hydrochloride.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure octopamine hydrochloride.

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | Pd/C | |

| Solvent | Water or Methanol | |

| Temperature | Room Temperature to 50 °C | |

| Pressure | 1.9 ± 0.1 MPa | |

| Reaction Time | 8-18 hours | |

| Yield | >90% |

Synthesis of Synephrine Hydrochloride

Synephrine, the N-methylated analog of octopamine, can be synthesized from this compound through a two-step process: reductive amination with a methylamine source, or by N-methylation of octopamine. A direct synthesis from a related intermediate is also reported.

A Chinese patent describes a method where phenol is reacted with N-methylamino acetonitrile hydrochloride to produce 1-(4-hydroxyphenyl)-2-(methylamino)ethanone hydrochloride, which is then catalytically hydrogenated to synephrine hydrochloride.

Materials:

-

1-(4-hydroxyphenyl)-2-(methylamino)ethanone hydrochloride

-

Palladium on carbon (Pd/C) catalyst

-

Water or Methanol (solvent)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 1-(4-hydroxyphenyl)-2-(methylamino)ethanone hydrochloride in the solvent within a hydrogenation apparatus.

-

Add the Pd/C catalyst.

-

Pressurize with hydrogen gas to approximately 1.9 ± 0.1 MPa.

-

Maintain the reaction at a temperature between room temperature and 50 °C with stirring for 8-24 hours.

-

After the reaction is complete, filter off the catalyst.

-

Evaporate the solvent to obtain synephrine hydrochloride.

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | Pd/C | |

| Solvent | Water or Methanol | |

| Temperature | 15-50 °C | |

| Pressure | 1.9 ± 0.1 MPa | |

| Reaction Time | 8-24 hours | |

| Yield | 90-95% |

Signaling Pathways of Derived Pharmaceuticals

Octopamine and synephrine exert their pharmacological effects by interacting with adrenergic receptors. Understanding these signaling pathways is crucial for drug development and application.

Octopamine Signaling Pathway

In invertebrates, octopamine acts as a key neurotransmitter, neuromodulator, and neurohormone, signaling through specific G-protein coupled receptors (GPCRs). These are broadly classified as α- and β-adrenergic-like octopamine receptors.

Activation of α-adrenergic-like octopamine receptors, such as OAMB, typically leads to the activation of the Gq protein pathway. This results in the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores. In contrast, β-adrenergic-like octopamine receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

Synephrine Signaling Pathway

Synephrine interacts with both α- and β-adrenergic receptors in mammals. Its binding affinity is generally lower than that of norepinephrine.

Synephrine can act as a partial agonist at α₁-adrenergic receptors. This interaction activates the Gq protein pathway, similar to the α-adrenergic-like octopamine receptors, leading to an increase in intracellular calcium.

Synephrine also interacts with β-adrenergic receptors, particularly showing some agonist activity at β₃-receptors. Activation of β-adrenergic receptors typically involves the Gs protein, leading to the activation of adenylyl cyclase and an increase in cAMP levels. This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

Conclusion

This compound is a versatile and economically important pharmaceutical intermediate. Its straightforward synthesis and efficient conversion to valuable adrenergic agonists like octopamine and synephrine make it a compound of significant interest in drug development. A thorough understanding of its chemistry, coupled with insights into the pharmacological pathways of its derivatives, provides a solid foundation for further research and the development of novel therapeutics. The experimental protocols and data presented in this guide are intended to facilitate such endeavors in the scientific community.

References

- 1. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A rapid and simple procedure for the determination of synephrine in dietary supplements by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of N-alkylated octopamine derivatives and their interaction with octopamine receptor BmOAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Synephrine in dietary supplements and specialized foodstuffs: biological activity, safety and methods of analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Applications of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, a versatile chemical intermediate, holds significant promise in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its potential therapeutic applications. While primarily recognized as a key precursor in the synthesis of adrenergic agonists such as octopamine, emerging evidence suggests intrinsic biological activities that warrant further investigation. This document explores its potential roles in neuroprotection, as an antioxidant, and as a quorum sensing inhibitor, providing detailed experimental protocols and conceptual signaling pathways to guide future research and drug development efforts.

Introduction

This compound, with the CAS number 19745-72-3, is a fine chemical that serves as a crucial building block in organic synthesis.[1] Its bifunctional nature, possessing both a phenolic hydroxyl group and an alpha-amino ketone moiety, allows for diverse chemical modifications, making it a valuable scaffold for medicinal chemists.[2] Although its most established application is as a pharmaceutical intermediate in the production of adrenaline analogs, this guide delves into the compound's own potential therapeutic value.[3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug development. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[4]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClNO₂ | [5] |

| Molecular Weight | 187.62 g/mol | [5] |

| CAS Number | 19745-72-3 | [6] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 245-252 °C (decomposition) | [7] |

| Boiling Point | 351.4°C (Predicted) | [8] |

| Solubility | Soluble in water and alcohol | [4] |

| pKa | 8.02 ± 0.15 (Predicted) | [8] |

Synthesis

The synthesis of this compound can be achieved through several methods, with the Friedel-Crafts acylation followed by amination being a common approach.[6]

Logical Workflow for Synthesis

Potential Therapeutic Applications

While direct therapeutic applications of this compound are not yet clinically established, preclinical evidence and the activities of its derivatives suggest several areas of interest.

Pharmaceutical Intermediate for Adrenergic Agonists